N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a heterocyclic compound featuring a fused thiazolo[5,4-e][1,3]benzothiazole core substituted with a 6-ethoxy group and a 7-methyl group. This structure combines two benzothiazole rings fused via a thiazole moiety, creating a planar, conjugated system that may enhance electronic delocalization and intermolecular interactions. The ethoxy and methyl substituents likely influence solubility, bioavailability, and binding affinity in biological systems.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS3/c1-3-23-10-4-5-11-14(8-10)25-17(20-11)22-18-21-12-6-7-13-15(16(12)26-18)19-9(2)24-13/h4-8H,3H2,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAVXNLEGJGDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C5=C(C=C4)SC(=N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other therapeutic potentials based on recent research findings.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O4S3 |
| Molecular Weight | 439.56 g/mol |
| CAS Number | 874394-93-1 |
| InChIKey | BAICABIORUBNLY-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer) and TK-10 (renal cancer).
- Cytotoxicity Results : The compound exhibited a notable reduction in viable cell percentages, with late apoptosis rates reaching up to 87% in treated cells compared to controls .
The mechanism of action appears to involve:
- Induction of late apoptosis.
- Cell cycle arrest at different phases.
- Potential autophagy induction in cancer cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Various derivatives of benzothiazole compounds have been synthesized and tested for their antibacterial and antifungal activities. The results indicated that:
- Compounds similar to this compound demonstrated effectiveness against several bacterial strains.
- Minimum inhibitory concentrations (MIC) were recorded as low as 50 μg/mL for certain derivatives .
Other Therapeutic Potentials
Beyond anticancer and antimicrobial effects, benzothiazole derivatives are being explored for:
- Antidepressant Activity : Some related compounds have shown antidepressant effects without negative impacts on physical activity .
- Anthelmintic Effects : Electron-donor groups in the benzothiazole ring enhance anthelminthic activity, indicating a broader spectrum of potential therapeutic applications .
Case Studies
Several case studies have been documented regarding the biological activity of benzothiazole derivatives:
- Study on Cytotoxicity : A study assessed the cytotoxic effects of various thiazole-based compounds against tumorigenic cell lines. The results showed selective cytotoxicity against cancer cells while sparing normal cells .
- Antibacterial Assessment : Another study focused on the antibacterial activity of substituted benzothiazoles. The results indicated that specific substitutions significantly enhanced the antibacterial potency against strains such as E. coli and Staphylococcus aureus .
Scientific Research Applications
Physical Properties
- Hydrogen Bond Acceptors : 9
- Hydrogen Bond Donors : 1
- Rotatable Bonds : 9
- LogP (Partition Coefficient) : 4.578
- Water Solubility (LogSw) : -4.12
- Polar Surface Area : 81.344 Ų
These properties suggest that the compound may exhibit good membrane permeability and moderate solubility in aqueous environments, which are favorable for pharmacological applications.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Recent research indicates that N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cellular signaling pathways associated with cancer progression .
Antitubercular Activity
Recent advances in the synthesis of benzothiazole-based compounds have revealed their potential as anti-tubercular agents. The compound under discussion has shown promising in vitro activity against Mycobacterium tuberculosis. The mechanism involves targeting specific proteins within the bacterial cell wall, leading to enhanced binding affinity and inhibition of bacterial growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that derivatives of benzothiazole can exhibit bactericidal and fungicidal effects, making them potential candidates for developing new antibiotics . The presence of electron-withdrawing groups in the benzothiazole ring enhances its antibacterial efficacy.
Antidepressant Activity
Research on related benzothiazole compounds suggests potential antidepressant activity without significant side effects on physical activity. This opens avenues for exploring the compound's application in treating mood disorders .
Case Study 1: Synthesis and Biological Evaluation
In a study published in RSC Advances, researchers synthesized a series of benzothiazole derivatives and evaluated their anti-tubercular activity. The results indicated that certain modifications to the benzothiazole scaffold significantly improved potency against M. tuberculosis compared to standard drugs .
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive structure-activity relationship (SAR) analysis was performed on various benzothiazole derivatives to identify key structural features responsible for biological activity. This analysis revealed that specific substitutions on the benzothiazole ring could enhance both anticancer and antimicrobial properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Trifluoromethyl groups (e.g., in ) increase metabolic stability and electron-withdrawing effects, which are absent in the target compound .
Biological Activity :
- The benzothiazole-triazole hybrid in exhibits antiproliferative activity (82–97% yield in synthesis), suggesting that the target compound’s benzothiazole core may similarly interact with cellular targets like DNA topoisomerases .
- Dual benzothiazole systems (e.g., ) show enhanced antifungal activity due to improved hydrogen bonding with microbial enzymes .
Pharmacological Potential and Limitations
- Advantages :
- Limitations :
Preparation Methods
Synthesis of 6-Ethoxy-1,3-Benzothiazol-2-Amine
The 6-ethoxy-1,3-benzothiazol-2-amine subunit is typically synthesized via a two-step protocol involving alkylation and cyclization. A representative procedure involves:
- Alkylation of 2-Amino-6-hydroxybenzothiazole :
Reacting 2-amino-6-hydroxybenzothiazole with ethyl bromide in the presence of potassium carbonate and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in acetone under reflux yields 6-ethoxy-2-aminobenzothiazole. This method achieves yields of 78–85% after 18–24 hours. - Purification :
The crude product is precipitated by dilution with water and recrystallized from ethanol to obtain a pure russet solid.
Key Reaction Parameters :
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetone |
| Base | K₂CO₃ (1.2 eq) |
| Catalyst | TEBA (0.1 eq) |
| Temperature | Reflux (56–60°C) |
| Reaction Time | 18–24 hours |
Synthesis of 7-Methyl-Thiazolo[5,4-e]Benzothiazol-2-Amine
The thiazolo-benzothiazole core is constructed via intramolecular cyclization. Two dominant approaches are documented:
- Thiourea Cyclization :
Heating a substituted thiourea derivative (e.g., N-(4-methylbenzothiazol-5-yl)thiourea) with phosphorus pentachloride (PCl₅) in dry dichloromethane induces cyclization to form the thiazolo ring. Yields range from 65% to 72%. - Transition Metal-Catalyzed Cyclization :
RuCl₃- or Ni(II)-catalyzed oxidative cyclization of N-arylthioureas in dimethylformamide (DMF) at 80°C provides a greener alternative, with yields up to 91%.
Comparative Analysis of Cyclization Methods :
| Method | Catalyst | Yield (%) | Time (h) |
|---|---|---|---|
| Thiourea-PCl₅ | None | 65–72 | 6–8 |
| RuCl₃-Catalyzed | RuCl₃ | 85–91 | 3–4 |
| Ni-Catalyzed | Ni(OAc)₂ | 88–95 | 1–2 |
The Ni-catalyzed method is preferred for its shorter reaction time and higher yields.
Coupling Strategies for Final Assembly
Nucleophilic Acylation
The most reliable method for conjugating the two subunits involves chloroacetyl chloride-mediated coupling:
- Activation of 6-Ethoxy-1,3-Benzothiazol-2-Amine :
Reacting 6-ethoxy-1,3-benzothiazol-2-amine with chloroacetyl chloride in acetone at 0–5°C forms 2-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide. - Nucleophilic Substitution :
The chloroacetamide intermediate undergoes displacement with 7-methyl-thiazolo[5,4-e]benzothiazol-2-amine in the presence of triethylamine (TEA) in DMF at 60°C, yielding the target compound after 12 hours.
Optimized Conditions :
Ullmann-Type Coupling
For substrates sensitive to acylating agents, copper(I)-catalyzed Ullmann coupling offers an alternative:
- Halogenation :
Introduce a bromine atom at the 2-position of 7-methyl-thiazolo[5,4-e]benzothiazole using N-bromosuccinimide (NBS) in CCl₄. - Coupling Reaction :
React the brominated thiazolo-benzothiazole with 6-ethoxy-1,3-benzothiazol-2-amine using CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ in DMSO at 90°C for 24 hours.
Performance Metrics :
Post-Synthetic Modifications and Purification
Q & A
Q. What are the optimal synthetic routes for preparing N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine?
Methodological Answer: The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Step 1 : Formation of the benzothiazole core via condensation of aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid (yields: 70-85%) .
- Step 2 : Functionalization with ethoxy and methyl groups via nucleophilic substitution or alkylation under reflux in ethanol or dichloromethane (60-75% yields) .
- Step 3 : Thiazolo[5,4-e]benzothiazole ring closure using hydrazine derivatives or cyclization agents (e.g., acetic acid reflux for 7–9 h) .
Q. Table 1: Synthesis Optimization
| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | NaSCN, Br₂/glacial acetic acid | AcOH | 16 | 70–85 | |
| 2 | Ethyl bromide, K₂CO₃ | EtOH | 12 | 60–75 | |
| 3 | Glacial acetic acid reflux | AcOH | 7–9 | 65–80 |
Q. How is the compound characterized spectroscopically to confirm its structure?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include ethoxy protons (δ 1.3–1.5 ppm for –OCH₂CH₃), aromatic protons (δ 6.8–8.2 ppm), and methyl groups (δ 2.4–2.6 ppm) .
- IR Spectroscopy : Stretching vibrations for C=N (1620–1640 cm⁻¹) and C-S (690–710 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks at m/z 366–370 (M⁺) with fragmentation patterns confirming the thiazole and benzothiazole moieties .
Q. Table 2: Key Spectral Data
| Technique | Characteristic Peaks | Functional Group | Reference |
|---|---|---|---|
| ¹H NMR | δ 1.35 (t, 3H, –OCH₂CH₃) | Ethoxy group | |
| ¹³C NMR | δ 165.2 (C=N) | Thiazole core | |
| IR | 1635 cm⁻¹ | C=N stretch |
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Variable Analysis : Assess substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity. For example, methoxy groups enhance solubility but may reduce target affinity .
- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .
- Data Triangulation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses with enzymes (e.g., PFOR enzyme inhibition via amide-anion interactions) .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to optimize substituent placement .
- Dynamic Simulations : MD simulations (NAMD/GROMACS) assess stability of ligand-target complexes over 100 ns trajectories .
Q. Table 3: Computational Design Parameters
| Parameter | Tool/Software | Key Insight | Reference |
|---|---|---|---|
| Docking | AutoDock Vina | Amide anion interaction with PFOR | |
| QSAR | MOE | σ = -0.27 optimizes activity | |
| MD | GROMACS | Stable binding >50 ns |
Q. What are the challenges in scaling up synthesis, and how are they addressed?
Methodological Answer:
- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates at higher concentrations .
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Pd for cross-coupling) to reduce costs .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for industrial-scale purity (>95%) .
Q. How do structural modifications (e.g., substituent variation) impact metabolic stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
